Methyl 2-methyl-3-oxohexanoate
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Overview
Description
Methyl 2-methyl-3-oxohexanoate is an organic compound with the molecular formula C8H14O3 It is a methyl ester derivative of 2-methyl-3-oxohexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid or base catalysts can facilitate ester substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-oxohexanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes. The presence of the keto and ester functional groups allows it to participate in various chemical transformations, contributing to its biological and chemical activity.
Comparison with Similar Compounds
Methyl 2-methyl-3-oxohexanoate can be compared with other similar compounds such as:
Methyl 2-oxohexanoate: Lacks the additional methyl group, resulting in different chemical properties and reactivity.
Ethyl 2-methyl-3-oxohexanoate: The ethyl ester variant, which may exhibit different solubility and reactivity profiles.
Methyl 3-oxohexanoate: Lacks the methyl group at the second position, affecting its chemical behavior and applications.
Uniqueness: The presence of both the methyl and keto groups in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and research applications.
Biological Activity
Methyl 2-methyl-3-oxohexanoate, an organic compound with the molecular formula C8H14O3, is characterized by its ester and ketone functional groups. This compound has garnered attention for its potential biological activities, particularly in metabolic pathways and enzyme interactions. This article provides a comprehensive review of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.
This compound features a carbon chain with a methyl group at the second position and a keto group at the third position. The presence of both ester and ketone functionalities allows it to participate in various chemical reactions, making it a valuable compound in synthetic and biological applications.
Enzyme Interactions
This compound has been studied for its interactions with enzymes involved in metabolic pathways. Specifically, it may act as a substrate or inhibitor in enzyme-catalyzed reactions. The compound's ability to form oximes and hydrazones through nucleophilic addition suggests that it can influence various cellular processes, particularly those related to metabolism .
Key Enzymatic Effects:
- IMPDH Activity: Similar compounds have been shown to induce activity in inosine-5'-monophosphate dehydrogenase (IMPDH), which is crucial for GTP synthesis .
- Metabolic Pathways: Its structural features allow it to participate in pathways related to ketone metabolism, potentially affecting energy production and substrate availability in cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-oxohexanoate | Similar structure but lacks methyl group | Different reactivity due to absence of methyl group |
This compound | Methyl group instead of ethyl | Lower lipophilicity compared to ethyl variant |
2-Methyl-3-oxohexanoic acid | Acid form without ethyl ester group | More polar, influencing solubility |
Tert-butyl 2-methyl-3-oxohexanoate | Tert-butyl group enhances lipophilicity | Different reactivity profile due to bulky group |
The unique combination of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
- Enzyme Inhibition Studies:
- Toxicity Assessments:
- Metabolic Role:
Properties
IUPAC Name |
methyl 2-methyl-3-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(9)6(2)8(10)11-3/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHHRAFOJRISDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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